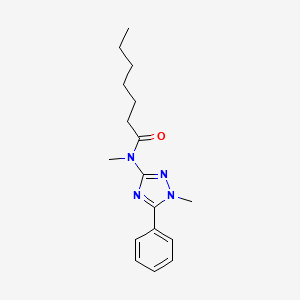
N-Methyl-N-(1-methyl-5-phenyl-1H-1,2,4-triazol-3-yl)heptanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N-(1-methyl-5-phenyl-1H-1,2,4-triazol-3-yl)heptanamide is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its unique structure, which includes a triazole ring substituted with a phenyl group and a heptanamide chain. Triazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(1-methyl-5-phenyl-1H-1,2,4-triazol-3-yl)heptanamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Substitution Reactions: The phenyl group is introduced via substitution reactions using phenyl halides or phenylboronic acids.
Amidation: The heptanamide chain is attached through an amidation reaction, where the triazole derivative is reacted with heptanoic acid or its derivatives in the presence of coupling agents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
化学反応の分析
Types of Reactions
N-Methyl-N-(1-methyl-5-phenyl-1H-1,2,4-triazol-3-yl)heptanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups.
科学的研究の応用
N-Methyl-N-(1-methyl-5-phenyl-1H-1,2,4-triazol-3-yl)heptanamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its triazole moiety.
Biological Research: It is used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Agriculture: Triazole derivatives are known for their fungicidal properties and are used in the development of agrochemicals.
Materials Science: The compound is explored for its potential use in the synthesis of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of N-Methyl-N-(1-methyl-5-phenyl-1H-1,2,4-triazol-3-yl)heptanamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of cellular processes such as DNA replication, protein synthesis, and signal transduction. The phenyl group and heptanamide chain may also contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- N-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate
- N-Methyl-1-(2-quinoxalinyl)methanamine oxalate
- N-Methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine oxalate hydrate
Uniqueness
N-Methyl-N-(1-methyl-5-phenyl-1H-1,2,4-triazol-3-yl)heptanamide is unique due to its specific substitution pattern and the presence of the heptanamide chain
生物活性
N-Methyl-N-(1-methyl-5-phenyl-1H-1,2,4-triazol-3-yl)heptanamide, with the molecular formula C17H24N4O and CAS number 62400-44-6, is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C17H24N4O |
| Molecular Weight | 304.40 g/mol |
| CAS Number | 62400-44-6 |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that this compound may function as a modulator of specific signaling pathways involved in cell proliferation and apoptosis.
- Histone Deacetylase Inhibition : Similar to other triazole derivatives, it may exhibit histone deacetylase (HDAC) inhibitory activity, leading to altered gene expression profiles associated with cancer progression and cellular differentiation .
- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties, potentially inhibiting the growth of certain bacterial strains. This activity could be linked to its ability to disrupt cellular processes in microorganisms .
- Anti-inflammatory Effects : There is emerging evidence that this compound may exert anti-inflammatory effects by modulating cytokine production and reducing oxidative stress markers in various cell types .
Anticancer Activity
A study conducted on the effects of this compound in vitro demonstrated significant cytotoxicity against several cancer cell lines. The compound was shown to induce apoptosis through caspase activation and increased mitochondrial permeability .
Antimicrobial Studies
Research has indicated that this compound exhibits selective antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, demonstrating effectiveness comparable to standard antibiotics .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with related compounds was performed:
| Compound Name | Mechanism of Action | Biological Activity |
|---|---|---|
| N-Methyl-5-phenyl-1H-1,2,4-triazol-3-amine | HDAC Inhibition | Anticancer |
| Panobinostat | HDAC Inhibition | Anticancer |
| Other Triazole Derivatives | Various (antimicrobial, anticancer) | Variable |
特性
CAS番号 |
62400-44-6 |
|---|---|
分子式 |
C17H24N4O |
分子量 |
300.4 g/mol |
IUPAC名 |
N-methyl-N-(1-methyl-5-phenyl-1,2,4-triazol-3-yl)heptanamide |
InChI |
InChI=1S/C17H24N4O/c1-4-5-6-10-13-15(22)20(2)17-18-16(21(3)19-17)14-11-8-7-9-12-14/h7-9,11-12H,4-6,10,13H2,1-3H3 |
InChIキー |
ULEZCGNGFMNWPQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(=O)N(C)C1=NN(C(=N1)C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















